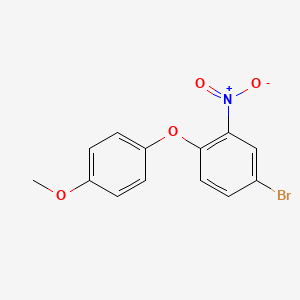
4-Bromo-1-(4-methoxyphenoxy)-2-nitrobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromo-1-(4-methoxyphenoxy)-2-nitrobenzene is an organic compound that features a bromine atom, a methoxyphenoxy group, and a nitro group attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-1-(4-methoxyphenoxy)-2-nitrobenzene typically involves a multi-step process. One common method includes the nitration of 4-bromo-1-(4-methoxyphenoxy)benzene. The nitration reaction is usually carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to introduce the nitro group into the aromatic ring.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale nitration reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
4-Bromo-1-(4-methoxyphenoxy)-2-nitrobenzene can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation: The methoxy group can be oxidized to a carboxylic acid under strong oxidative conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in an aprotic solvent.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products Formed
Nucleophilic Substitution: Formation of substituted benzene derivatives.
Reduction: Formation of 4-amino-1-(4-methoxyphenoxy)-2-nitrobenzene.
Oxidation: Formation of 4-bromo-1-(4-carboxyphenoxy)-2-nitrobenzene.
Aplicaciones Científicas De Investigación
4-Bromo-1-(4-methoxyphenoxy)-2-nitrobenzene has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: Potential precursor for the development of new drugs with antimicrobial or anticancer properties.
Materials Science: Utilized in the design of novel materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 4-Bromo-1-(4-methoxyphenoxy)-2-nitrobenzene depends on the specific chemical reactions it undergoes. For example, in nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, leading to the formation of a new carbon-nucleophile bond. In reduction reactions, the nitro group is converted to an amino group through the transfer of electrons and protons.
Comparación Con Compuestos Similares
Similar Compounds
- 4-Bromo-1-(4-nitrophenoxy)benzene
- 4-Bromo-1-(4-methoxyphenoxy)benzene
- 4-Bromo-1-(4-chlorophenoxy)-2-nitrobenzene
Propiedades
Fórmula molecular |
C13H10BrNO4 |
|---|---|
Peso molecular |
324.13 g/mol |
Nombre IUPAC |
4-bromo-1-(4-methoxyphenoxy)-2-nitrobenzene |
InChI |
InChI=1S/C13H10BrNO4/c1-18-10-3-5-11(6-4-10)19-13-7-2-9(14)8-12(13)15(16)17/h2-8H,1H3 |
Clave InChI |
JBXIPYWVOQTIFR-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)OC2=C(C=C(C=C2)Br)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


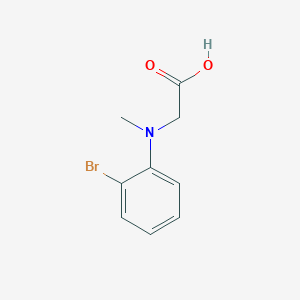
![6-Chlorobenzo[b]thiophene-2-carbonitrile](/img/structure/B13006190.png)
![Ethyl 4-chloropyrido[4,3-d]pyrimidine-2-carboxylate](/img/structure/B13006196.png)
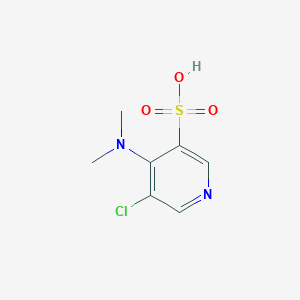
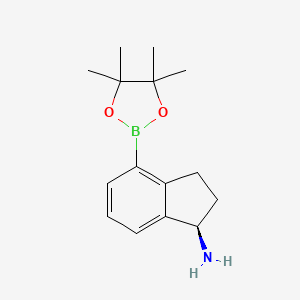
![tert-butyl (3R)-3-(aminomethyl)-2-azabicyclo[2.2.2]octane-2-carboxylate](/img/structure/B13006208.png)
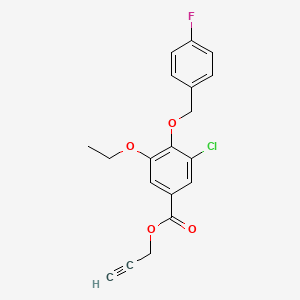
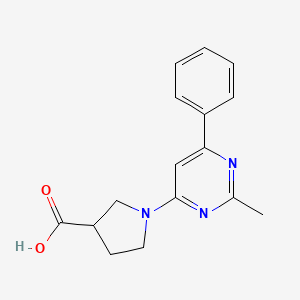
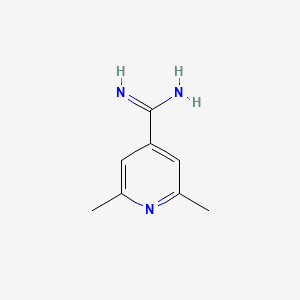
![5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxamide](/img/structure/B13006234.png)
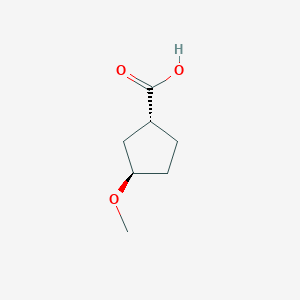
![4-oxo-3H-pyrrolo[2,1-f][1,2,4]triazine-6-carboxylic acid](/img/structure/B13006260.png)
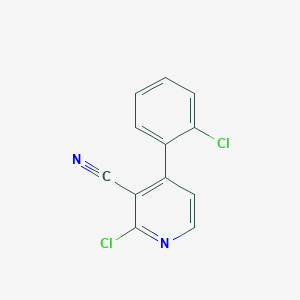
![[2'-(Trifluoromethyl)[1,1'-biphenyl]-3-yl]methanol](/img/structure/B13006287.png)
